molecular formula C8H5BrF3NO2 B12435440 Methyl 4-bromo-5-(trifluoromethyl)picolinate

Methyl 4-bromo-5-(trifluoromethyl)picolinate

Cat. No.: B12435440
M. Wt: 284.03 g/mol
InChI Key: HSOXEHYTUSCSGU-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H5BrF3NO2 It is a derivative of picolinic acid, characterized by the presence of a bromine atom and a trifluoromethyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-(trifluoromethyl)picolinate typically involves the bromination and trifluoromethylation of picolinic acid derivatives. One common method includes the following steps:

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper(I) iodide (CuI).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, optimized for yield and purity. These processes often utilize continuous flow reactors to ensure consistent reaction conditions and efficient production.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under mild conditions to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, although specific conditions depend on the desired product.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted picolinates can be formed.

    Oxidation Products: Oxidation can lead to the formation of picolinic acid derivatives with altered functional groups.

Scientific Research Applications

Methyl 4-bromo-5-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-bromo-5-(trifluoromethyl)picolinate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

    Methyl 4-(trifluoromethyl)picolinate: Lacks the bromine atom, leading to different reactivity and applications.

    Methyl 5-bromo-3-(trifluoromethyl)picolinate: Similar structure but with the bromine atom at a different position, affecting its chemical properties.

    Methyl 3-fluoro-5-(trifluoromethyl)picolinate:

Uniqueness: Methyl 4-bromo-5-(trifluoromethyl)picolinate is unique due to the specific positioning of the bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields of research.

Properties

Molecular Formula

C8H5BrF3NO2

Molecular Weight

284.03 g/mol

IUPAC Name

methyl 4-bromo-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-2-5(9)4(3-13-6)8(10,11)12/h2-3H,1H3

InChI Key

HSOXEHYTUSCSGU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Br)C(F)(F)F

Origin of Product

United States

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